(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H14ClN3OS2 and its molecular weight is 435.94. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of various heterocyclic compounds, including benzothieno[2,3-c]quinolines and [1]benzothieno[2,3-c][1,2,4]triazolo[4,3-a]quinolines, through photocyclization and subsequent chemical transformations. These compounds represent novel heterocyclic ring systems that could have implications for the design and development of new materials or pharmaceuticals (McKenney & Castle, 1987).
Photocatalytic and Magnetic Properties
The creation of octamolybdate complexes with quinoline–imidazole–monoamide ligands showcases an approach to developing materials with enhanced electrocatalytic activities and magnetic properties. These complexes have been studied for their potential in applications such as photocatalysis and sensing, indicating the relevance of quinoline derivatives in material science and engineering (Li et al., 2020).
Antimicrobial Activity
Quinoline derivatives, including those similar to the compound , have been investigated for their antimicrobial properties. The synthesis of quinoline-2-carbohydrazides and their conversion into compounds with potential antimicrobial activity against a variety of microorganisms highlights the medicinal chemistry applications of such compounds (Özyanik et al., 2012).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the exploration of quinoline derivatives for cytotoxic activity against cancer cell lines. Such studies underscore the potential of quinoline-based compounds in the development of new anticancer agents (Deady et al., 2003).
Chemosensor Development
The development of chemosensors based on quinoline derivatives for detecting metal ions in aqueous media showcases the application of such compounds in analytical chemistry. This research demonstrates the utility of quinoline-based compounds in environmental monitoring and chemical sensing (Liao et al., 2016).
properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS2/c1-26-18-9-8-13(23)11-20(18)29-22(26)25-21(27)15-12-17(19-7-4-10-28-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENPYKIBCWGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide |
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